![molecular formula C18H25N3O3 B5325941 2-(cyclohexylmethyl)-4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine](/img/structure/B5325941.png)
2-(cyclohexylmethyl)-4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclohexylmethyl)-4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine, also known as CMF, is a synthetic compound that has been widely studied for its potential applications in scientific research. CMF has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various experiments and studies.
Mecanismo De Acción
The exact mechanism of action of 2-(cyclohexylmethyl)-4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine is not yet fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. This compound has been found to interact with a range of receptors and ion channels, including the GABA-A receptor and the NMDA receptor.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of certain ion channels, and the induction of apoptosis in certain cell types. It has also been found to exhibit neuroprotective effects in certain animal models of neurological disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(cyclohexylmethyl)-4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine in lab experiments is its ability to modulate various signaling pathways in the brain, making it a useful tool for studying the mechanisms underlying neurological diseases. However, one limitation of using this compound is its relatively low potency, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(cyclohexylmethyl)-4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine, including the development of more potent analogs and the investigation of its potential therapeutic applications in neurological diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on various signaling pathways in the brain.
Métodos De Síntesis
The synthesis of 2-(cyclohexylmethyl)-4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine can be achieved through a multi-step process involving the reaction of cyclohexylmethylamine with 2-furylacetic acid to form a key intermediate. This intermediate is then reacted with 5-amino-1,3,4-oxadiazole-2-carboxylic acid to produce the final product, this compound.
Aplicaciones Científicas De Investigación
2-(cyclohexylmethyl)-4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to exhibit a range of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain ion channels.
Propiedades
IUPAC Name |
2-(cyclohexylmethyl)-4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-2-5-14(6-3-1)11-15-12-21(8-10-22-15)13-17-19-20-18(24-17)16-7-4-9-23-16/h4,7,9,14-15H,1-3,5-6,8,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEAQXUPTFQHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CN(CCO2)CC3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


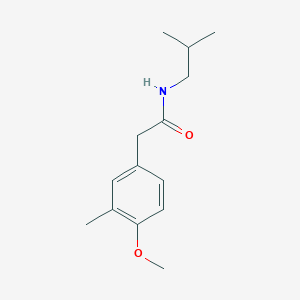
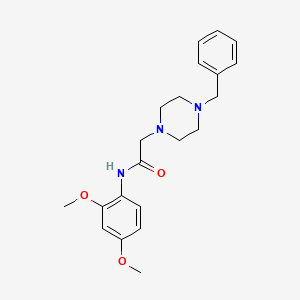
![[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol](/img/structure/B5325901.png)
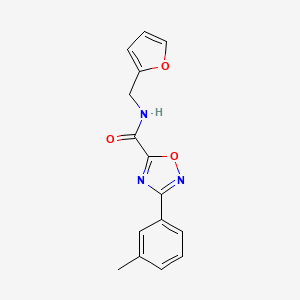
![1-amino-3-(3-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5325918.png)
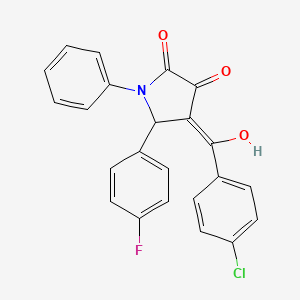
![2-(1H-benzimidazol-2-yl)-3-[5-(4-chlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5325926.png)
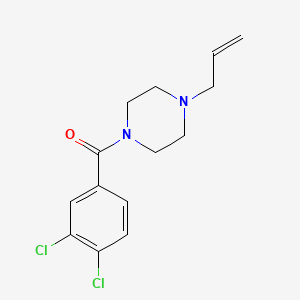
![3-(4-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acrylamide](/img/structure/B5325948.png)
![(2R*,3S*,6R*)-5-(1H-indazol-3-ylcarbonyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5325955.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5325958.png)
![N-{[2-(diethylamino)pyridin-3-yl]methyl}-2-methyl-3-oxo-2,3,5,6,7,8-hexahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B5325961.png)
